molecular formula C22H21NO4S B2537813 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 1705147-97-2

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2537813
CAS No.: 1705147-97-2
M. Wt: 395.47
InChI Key: LOTGYTBQDBDWDZ-UHFFFAOYSA-N
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Description

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic organic compound with the CAS Registry Number 1705147-97-2 and a molecular weight of 395.5 g/mol . Its molecular structure is characterized by the C22H21NO4S formula, which integrates a naphthalen-1-yl ethanone group linked to a 3-((4-methoxyphenyl)sulfonyl)azetidine moiety . This specific architecture, featuring both a sulfonyl group and a naphthalene system, suggests potential for interesting physicochemical properties. Researchers may find this compound valuable as a complex synthetic intermediate or building block in medicinal chemistry. Its structure indicates potential utility in the exploration of structure-activity relationships (SAR), particularly in the development of novel bioactive molecules. The presence of the azetidine ring, a four-membered nitrogen heterocycle, and the (4-methoxyphenyl)sulfonyl group makes it a sophisticated scaffold for constructing more complex chemical libraries aimed at probing biological targets. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c1-27-18-9-11-19(12-10-18)28(25,26)20-14-23(15-20)22(24)13-17-7-4-6-16-5-2-3-8-21(16)17/h2-12,20H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTGYTBQDBDWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using a sulfonyl chloride reagent in the presence of a base.

    Attachment of the Naphthalene Moiety: The naphthalene group is attached through a Friedel-Crafts acylation reaction, using an appropriate naphthalene derivative and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a functional additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, while the azetidine ring and naphthalene moiety contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core motifs with sulfonamide-linked heterocycles and ethanone derivatives. Key comparisons include:

Table 1: Substituent and Physicochemical Comparisons
Compound Name Core Heterocycle Sulfonyl Group Substituent Aromatic Group Melting Point (°C) Key Properties Reference
Target Compound Azetidine 4-Methoxyphenyl Naphthalen-1-yl Not reported High rigidity, lipophilicity -
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) Piperazine 4-Methoxyphenyl Phenyl-tetrazole 131–134 Antiproliferative activity
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone Triazole-thioether 4-Methoxyphenylamino Fluorophenyl Not reported Cytotoxic (U-87 glioblastoma)
2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone (7k) Piperazine 4-Methoxyphenyl 4-Bromophenyl-tetrazole 155–157 Enhanced antiproliferative

Key Observations :

  • Sulfonyl Substituents : Methoxy groups enhance solubility via hydrogen bonding, while electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability.
  • Aromatic Moieties : Naphthalen-1-yl’s hydrophobicity may increase membrane permeability but reduce aqueous solubility compared to phenyl or fluorophenyl groups .

Hypotheses for Target Compound :

  • The naphthalen-1-yl group may enhance binding to hydrophobic pockets in targets like kinases or apoptosis regulators.
  • Azetidine’s rigidity could reduce off-target effects compared to flexible piperazine analogs.

Biological Activity

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.
  • Sulfonyl Group : Enhances the compound's solubility and biological activity.
  • Naphthyl Group : Imparts hydrophobic characteristics, potentially influencing membrane permeability.

The molecular formula is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 372.44 g/mol.

The primary mechanism of action for this compound involves its interaction with specific biological targets:

  • Transpeptidase Enzymes : The compound inhibits transpeptidase enzymes, which are crucial for bacterial cell wall synthesis. This inhibition disrupts bacterial growth and replication, suggesting potential antibacterial properties .

Antibacterial Activity

Preliminary studies have indicated that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, it has been shown to inhibit the growth of Gram-positive bacteria effectively. The mechanism involves binding to penicillin-binding proteins (PBPs), leading to compromised cell wall integrity.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Anticancer Activity

Recent research has explored the anticancer potential of this compound. In vitro assays demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to interact with cellular signaling pathways may contribute to its cytotoxic effects.

Cancer Cell Line IC50 (µM)
HeLa10.5
MCF-715.3

Study 1: Antibacterial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of various azetidine derivatives, including our compound. The study concluded that compounds with similar structures exhibited a range of antibacterial activities, with our target compound showing promising results against resistant strains .

Study 2: Anticancer Mechanism

A recent investigation into the anticancer properties revealed that this compound could significantly reduce tumor growth in xenograft models. The study highlighted that the compound induced apoptosis through mitochondrial pathways, emphasizing its potential as an anticancer agent .

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